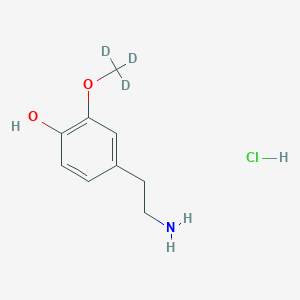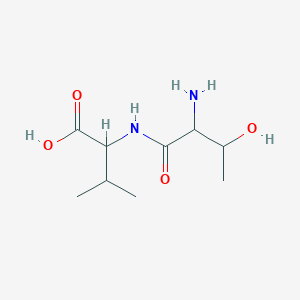
3-Methoxy-p-tyramine-d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-p-tyramine-d3 Hydrochloride is a deuterated form of 3-Methoxytyramine, a metabolite of dopamine. This compound is primarily used in scientific research, particularly in the fields of neurology and pharmacology. It serves as a biochemical tool for studying the metabolism and function of dopamine, a crucial neurotransmitter in the brain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-p-tyramine-d3 Hydrochloride involves the methylation of dopamine by the enzyme catechol-O-methyl transferase (COMT). The deuterated form is achieved by incorporating deuterium atoms into the molecule. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The compound is then crystallized and packaged for research use .
化学反应分析
Types of Reactions
3-Methoxy-p-tyramine-d3 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include homovanillic acid (HVA) and other dopamine metabolites. These products are often analyzed to study the metabolic pathways and functions of dopamine in the brain .
科学研究应用
3-Methoxy-p-tyramine-d3 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of dopamine.
Biology: Helps in understanding the role of dopamine in various biological processes.
Medicine: Used in research related to neurological disorders like Parkinson’s disease and schizophrenia.
Industry: Employed in the development of pharmaceuticals targeting dopamine-related pathways .
作用机制
The compound exerts its effects by acting as a neuromodulator. It binds to trace amine-associated receptor 1 (TAAR1) and activates signaling pathways involving cAMP accumulation and ERK and CREB phosphorylation. These pathways are crucial for regulating various physiological and behavioral functions in the brain .
相似化合物的比较
Similar Compounds
3-Methoxytyramine: The non-deuterated form of the compound.
3-Methoxy-4-hydroxyphenethylamine: Another metabolite of dopamine with similar properties.
3-O-methyl Dopamine: A closely related compound with similar biological functions
Uniqueness
3-Methoxy-p-tyramine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which makes it a valuable tool in research. The deuterium atoms provide stability and allow for precise tracking of the compound in metabolic studies .
属性
分子式 |
C9H14ClNO2 |
|---|---|
分子量 |
206.68 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)-2-(trideuteriomethoxy)phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H/i1D3; |
InChI 键 |
AWRIOTVUTPLWLF-NIIDSAIPSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CCN)O.Cl |
规范 SMILES |
COC1=C(C=CC(=C1)CCN)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)











![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1S,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide](/img/structure/B13848672.png)
![1'-Methyl-[1,4'-bipiperidin]-4-amine hydrochloride](/img/structure/B13848677.png)
